

recommended working concentration of ML347 in cell culture

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Compound of Interest

Compound Name: ML347

Cat. No.: B609147

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Application Notes and Protocols for ML347 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML347 is a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors, Activin receptor-like kinase 1 (ALK1) and ALK2. By targeting these receptors, **ML347** effectively blocks the downstream phosphorylation of Smad1 and Smad5, key mediators of the BMP signaling pathway. This pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis. The selective inhibition of ALK1 and ALK2 makes **ML347** a valuable tool for investigating the roles of BMP signaling in various biological systems and a potential therapeutic agent in diseases where this pathway is dysregulated, such as in certain cancers and fibrodysplasia ossificans progressiva (FOP).

These application notes provide a summary of recommended working concentrations and detailed protocols for the use of **ML347** in cell culture experiments.

Data Presentation: Quantitative Analysis of ML347 Activity

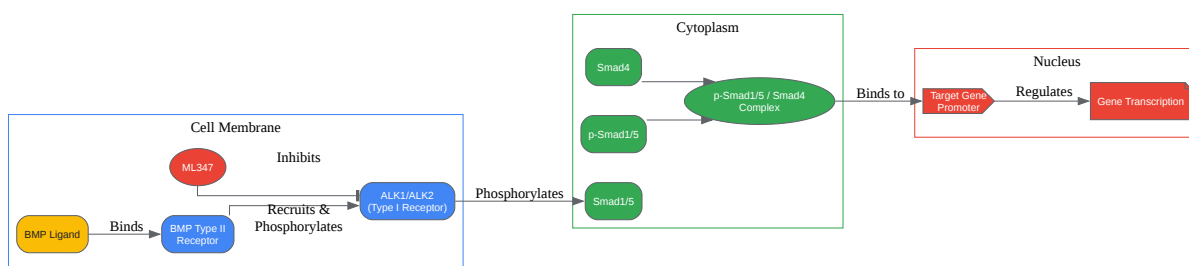
The following table summarizes the inhibitory concentrations of **ML347** observed in various assays and cell lines. This data can be used as a starting point for determining the optimal concentration for your specific experimental setup.

Target/Assay	Cell Line/System	IC50 / Effective Concentration	Reference
Biochemical Assays			
ALK1 (Activin receptor-like kinase 1)	Cell-free kinase assay	46 nM	[1]
ALK2 (Activin receptor-like kinase 2)	Cell-free kinase assay	32 nM	[1][2]
Cell-Based Assays			
BMP4-induced signaling	C2C12BRA mouse myoblast cells	15 nM (IC50)	[2][3]
Inhibition of Smad1/5 phosphorylation	Primary dental epithelial cells	25 μ M	[4]

Note: The optimal working concentration of **ML347** can vary significantly depending on the cell type, cell density, incubation time, and the specific endpoint being measured. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your particular cell line and assay.

Signaling Pathway

ML347 targets the BMP signaling pathway. A simplified diagram of this pathway and the point of inhibition by **ML347** is provided below.



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Caption: **ML347** inhibits BMP signaling by targeting ALK1/ALK2.

Experimental Protocols

Here are detailed protocols for common experiments involving **ML347**.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of **ML347** on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cells of interest
- Complete cell culture medium
- **ML347** stock solution (e.g., 10 mM in DMSO)

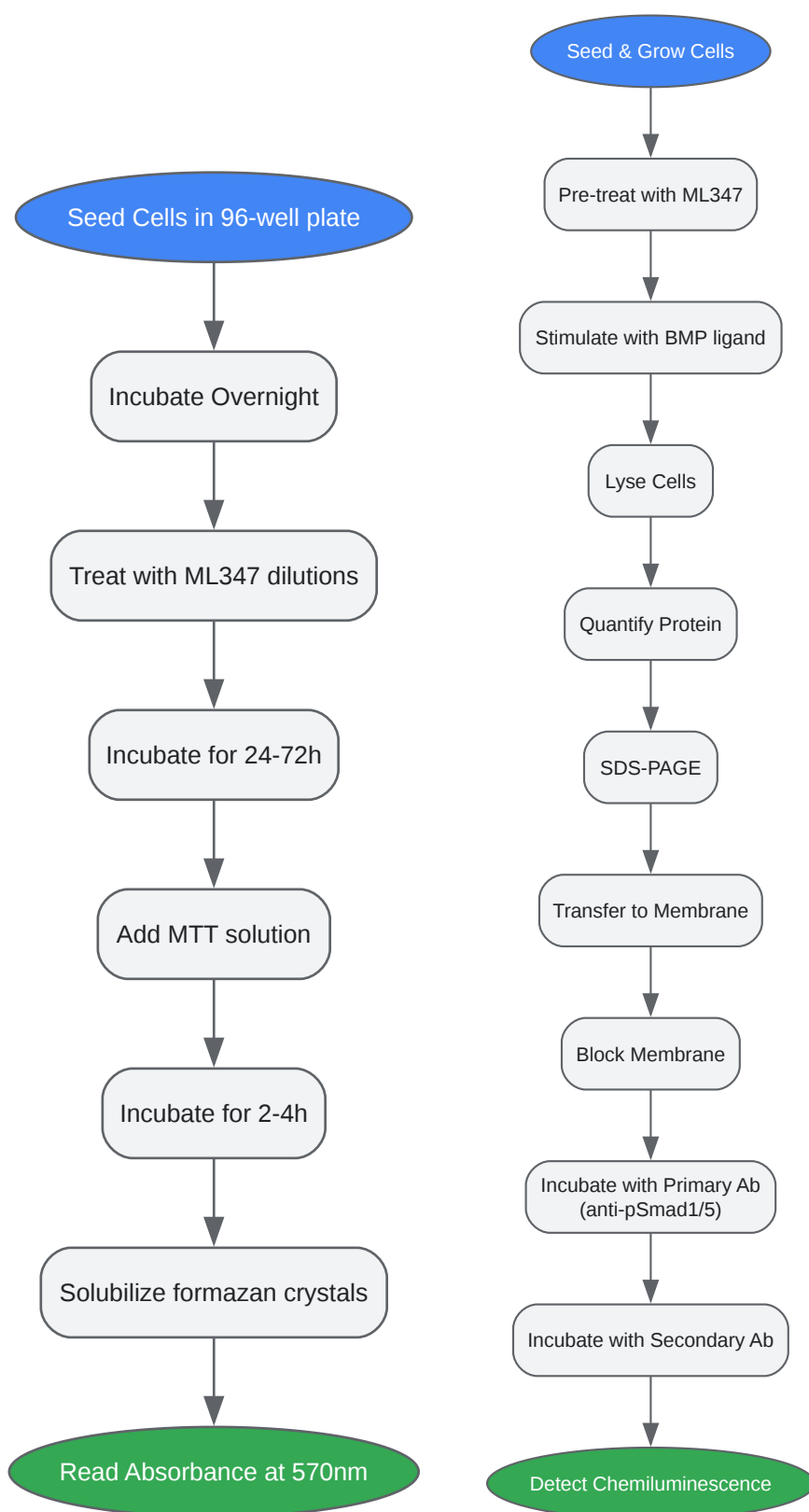
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS, sterile filtered)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Microplate reader

Protocol:

- Cell Seeding:
 - Trypsinize and count your cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
- **ML347** Treatment:
 - Prepare serial dilutions of **ML347** in complete culture medium from your stock solution. A suggested starting range is 0.01 μ M to 100 μ M. Include a vehicle control (DMSO) at the same final concentration as the highest **ML347** concentration.
 - Carefully remove the medium from the wells and replace it with 100 μ L of the medium containing the different concentrations of **ML347** or vehicle control.
 - Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - After the treatment period, add 10 μ L of MTT solution (5 mg/mL) to each well.

- Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
- Solubilization:
 - Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
 - Add 100 µL of solubilization solution (e.g., DMSO) to each well.
 - Gently shake the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals completely.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow:



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